molecular formula C17H17FN2O3 B11078164 2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11078164
M. Wt: 316.33 g/mol
InChI Key: FIAWDZJPJHQTFN-UHFFFAOYSA-N
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Description

2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This process can be mediated by Selectfluor, a fluorinating agent, under specific reaction conditions. The reaction environment plays a crucial role in determining the outcome, with different conditions favoring the formation of either gem-difluoro-oxylated or monofluoro-oxylated quinazolinones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the quinazolinone core can interact with various biological molecules. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(DIMETHOXYMETHYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxymethyl group can influence its solubility and reactivity, while the fluorophenyl group can enhance its biological activity and stability.

Properties

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

2-(dimethoxymethyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C17H17FN2O3/c1-22-17(23-2)15-19-14-6-4-3-5-13(14)16(21)20(15)12-9-7-11(18)8-10-12/h3-10,15,17,19H,1-2H3

InChI Key

FIAWDZJPJHQTFN-UHFFFAOYSA-N

Canonical SMILES

COC(C1NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F)OC

solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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